molecular formula C13H12N4O4S B2377014 N-(1,3-benzodioxol-5-yl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide CAS No. 460726-55-0

N-(1,3-benzodioxol-5-yl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide

Cat. No.: B2377014
CAS No.: 460726-55-0
M. Wt: 320.32
InChI Key: PLNVQKADEZXCCZ-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxole ring, a triazine ring, and a sulfanylacetamide group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and triazine intermediates, followed by their coupling through a sulfanylacetamide linkage. Common reagents used in these reactions include sulfur-containing compounds, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process, reduce costs, and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzodioxole or triazine rings are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the benzodioxole or triazine rings.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical assays, helping to study enzyme functions and interactions.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The benzodioxole and triazine rings may bind to active sites on enzymes or receptors, modulating their activity. The sulfanylacetamide group can form covalent bonds with target molecules, leading to changes in their function or stability.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxole derivatives, triazine-based molecules, and sulfanylacetamide-containing compounds. Examples include:

Uniqueness

N-(1,3-benzodioxol-5-yl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide is unique due to its combination of benzodioxole, triazine, and sulfanylacetamide groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific applications.

Biological Activity

N-(1,3-benzodioxol-5-yl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Chemical Formula : C13_{13}H12_{12}N4_{4}O3_{3}S
  • Molecular Weight : 296.32 g/mol

The structure features a benzodioxole moiety and a triazine-derived sulfanyl group, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of benzodioxole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various microorganisms, including bacteria and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.

Microorganism Activity Reference
Staphylococcus aureusInhibition observed
Escherichia coliModerate inhibition
Candida albicansEffective antifungal

Anticancer Activity

The compound's structural similarity to known anticancer agents suggests potential activity against cancer cell lines. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells through various pathways, including the inhibition of topoisomerase enzymes.

Case Study: Antitumor Activity

In a study involving triazine derivatives, several compounds were evaluated for their cytotoxic effects on human tumor cell lines. The results indicated that certain derivatives exhibited potent activity against:

  • Cell Lines Tested : KB, DLD, HepG2
  • Mechanism : Induction of apoptosis via mitochondrial pathways

Anti-inflammatory Activity

Compounds containing benzodioxole structures have also been studied for their anti-inflammatory effects. They are believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Inflammatory Marker Effect Reference
TNF-alphaInhibition observed
IL-6Reduced expression

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the benzodioxole and triazine rings can enhance potency and selectivity.

In Silico Studies

Computational modeling has been employed to predict the binding affinity of this compound to various biological targets. Molecular docking studies suggest favorable interactions with key enzymes involved in cancer and inflammation pathways.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O4S/c1-7-12(19)15-13(17-16-7)22-5-11(18)14-8-2-3-9-10(4-8)21-6-20-9/h2-4H,5-6H2,1H3,(H,14,18)(H,15,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNVQKADEZXCCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)SCC(=O)NC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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